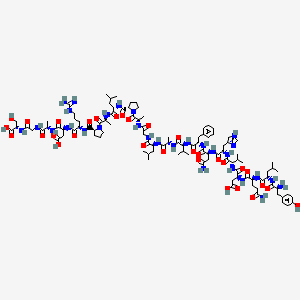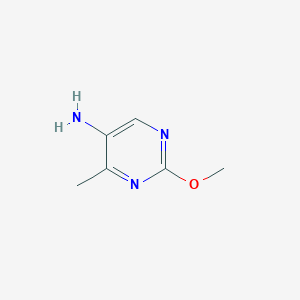
1,2-Benzenedicarboxylic acid, methyl octyl ester
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, also known as phthalic acid, is a dicarboxylic derivative of benzene . The methyl octyl ester of 1,2-Benzenedicarboxylic acid is a specific derivative where one carboxylic acid group is esterified with methyl alcohol and the other with octyl alcohol .
Synthesis Analysis
Phthalate esters, such as the methyl octyl ester of 1,2-Benzenedicarboxylic acid, are typically synthesized from phthalic anhydride and specific alcohols by Fischer esterification . In the case of the methyl octyl ester, the alcohols would be methanol and octanol .Molecular Structure Analysis
The molecular formula of 1,2-Benzenedicarboxylic acid, methyl octyl ester is C17H24O4 . It is a derivative of 1,2-Benzenedicarboxylic acid, which has the molecular formula C8H6O4 .Chemical Reactions Analysis
Phthalates, including the methyl octyl ester of 1,2-Benzenedicarboxylic acid, are primarily used as plasticizers. They are added to plastics to increase their flexibility, transparency, durability, and longevity .Applications De Recherche Scientifique
Environmental and Health Impact Studies
1,2-Benzenedicarboxylic acid esters, including the methyl octyl ester variant, are primarily known as phthalate esters used as plasticizers in polymers. These compounds, due to their presence in plastics, can migrate into food or water, leading to widespread environmental pollution. They are considered ubiquitous environmental pollutants and are recognized as endocrine-disrupting compounds with potential carcinogenic effects. Studies focus on the development of analytical techniques for the determination of phthalate esters in environmental samples, emphasizing the necessity of sample pretreatment for their analysis due to their complex matrices in environmental samples (Farajzadeh, Sorouraddin, & Mogaddam, 2015).
Analytical Chemistry and Mass Spectrometry
Research in analytical chemistry has explored the gas-phase reactions of O2−. with alkyl and aryl esters of benzenedicarboxylic acids, including the methyl octyl ester. These studies have contributed to understanding the mechanisms of such reactions, which are crucial for developing efficient analytical methods in mass spectrometry (Stemmler, Diener, & Swift, 1994).
Thermodynamic Studies
Thermodynamic studies on various methyl esters of benzenecarboxylic acids, including the 1,2-benzenedicarboxylic acid methyl octyl ester, have been conducted. These studies involve determining combustion energies and enthalpies of formation, providing valuable data for thermodynamic calculations in chemical engineering and materials science (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).
Polymer Science Applications
In the field of polymer science, 1,2-benzenedicarboxylic acid esters have been used as dopants to improve the properties of conducting polymers. These compounds, when used as plasticizing dopants, can lead to solution-processible polyaniline with enhanced mechanical properties and conductivity. Such applications are significant in developing new materials for electronics and coatings (Dufour et al., 2001).
Corrosion Science
Research in corrosion science has investigated the use of alkyl esters derived from carboxybenzotriazole, including the methyl octyl ester of benzenedicarboxylic acid, as inhibitors for copper corrosion. Such studies are essential in developing new materials and methods for protecting metals against corrosion, particularly in industrial applications (Huynh et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
1-O-methyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-10-13-21-17(19)15-12-9-8-11-14(15)16(18)20-2/h8-9,11-12H,3-7,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMDRTYFFDPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423705 | |
| Record name | 1,2-Benzenedicarboxylic acid, methyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenedicarboxylic acid, methyl octyl ester | |
CAS RN |
91485-83-5 | |
| Record name | 1,2-Benzenedicarboxylic acid, methyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)


![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)

